N-Glyceryltaurine

Description

Contextualization within Taurine (B1682933) Derivative Biochemistry

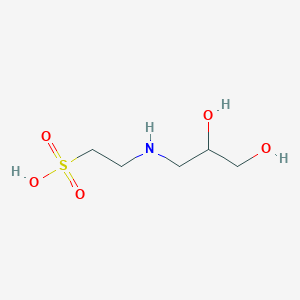

N-Glyceryltaurine, also known as N-(D-2,3-dihydroxypropyl)taurine, is classified as a derivative of taurine. Taurine, or 2-aminoethanesulfonic acid, is a naturally occurring aminosulfonic acid found widely in animal tissues and is a major component of bile. wikipedia.org Taurine itself is involved in numerous physiological processes. uanl.mx

The structure of this compound is characterized by a glycerol (B35011) group attached to the nitrogen atom of the taurine molecule. This places it within a broader family of taurine derivatives where various chemical groups are attached to the taurine core. Other examples of taurine derivatives found in nature, particularly in marine algae, include N-methyltaurine, dimethyltaurine, and trimethyltaurine. acs.org The study of these derivatives helps to understand the diverse biochemical roles that taurine-related compounds can play.

The chemical properties of this compound distinguish it from taurine. For instance, in chromatographic analyses, it moves more slowly on a carbon column compared to other taurines. acs.org

Historical Trajectory of this compound Studies

The discovery and initial characterization of this compound can be traced back to studies on marine organisms. In 1965, a significant publication by Keiji Ito in the Nippon Suisan Gakkaishi reported the occurrence of D-glyceryltaurine in the extractives of the red alga Gymnogongrus flabelliformis. uanl.mxjst.go.jp This early work was pivotal in identifying the natural sources of this compound.

A 1956 study published in Acta Chemica Scandinavica detailed the isolation of N-(D-2,3-dihydroxypropyl)taurine from the red alga Gigartina leptorhynchos. acs.org The researchers confirmed its structure through synthesis, which involved the reductive coupling of isopropylidene-D-glyceraldehyde and taurine, followed by hydrolysis. acs.org This early research laid the groundwork for understanding the chemical nature and occurrence of this compound.

Current Landscape of Academic Inquiry into this compound

Current research continues to explore the presence and potential roles of this compound and other taurine derivatives. Studies on various species of red algae, such as Gelidium cartilagineum, have identified a variety of taurine-derived compounds, including this compound. acs.orgnih.gov This suggests a continuing interest in the natural distribution and biochemistry of these molecules within marine ecosystems.

| Research Area | Key Findings |

| Natural Occurrence | Identified in red algae species like Gymnogongrus flabelliformis and Gigartina leptorhynchos. acs.orguanl.mx |

| Chemical Synthesis | Structure confirmed via synthesis from isopropylidene-D-glyceraldehyde and taurine. acs.org |

| Biochemical Context | Studied as part of the diverse family of taurine derivatives found in marine organisms. acs.org |

Foundational Significance of this compound in Biochemical Research

The study of this compound holds foundational significance for several reasons. Firstly, its discovery and characterization have contributed to the broader understanding of the biochemistry of taurine and its many derivatives. nih.gov This knowledge is crucial for mapping the metabolic pathways and physiological roles of these compounds in various organisms.

Secondly, the identification of this compound in red algae underscores the rich chemical diversity of marine natural products. pageplace.de These organisms are a source of numerous bioactive compounds, and the study of specific molecules like this compound helps to build a comprehensive picture of their chemical ecology.

Finally, the unique chemical properties of this compound, such as its chromatographic behavior, provide valuable data points for analytical biochemistry. acs.org Understanding how structural modifications, like the addition of a glyceryl group, affect the physical and chemical properties of a molecule like taurine is fundamental to the principles of chemical analysis and separation science.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroxypropylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO5S/c7-4-5(8)3-6-1-2-12(9,10)11/h5-8H,1-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCQSLSABBLTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608555 | |

| Record name | 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65222-42-6 | |

| Record name | 2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Derivatization Studies of N Glyceryltaurine

Catalytic Approaches in N-Glyceryltaurine Synthesis

Exploration of Organocatalysis

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers a powerful and "green" alternative to traditional metal-based catalysis. mt.comsigmaaldrich.com This approach is particularly relevant for constructing molecules like this compound, as it can facilitate C-N bond formation under mild conditions with high selectivity. princeton.edubeilstein-journals.org

A potential organocatalytic route to this compound could involve the aza-Michael addition of taurine (B1682933) to an α,β-unsaturated aldehyde derived from glyceraldehyde. Chiral secondary amines, such as proline and its derivatives, are well-known to catalyze such reactions through the formation of an enamine intermediate. sigmaaldrich.commdpi.com Alternatively, bifunctional catalysts, like thiourea (B124793) or squaramide derivatives, which activate substrates through hydrogen bonding, could be employed to facilitate the reaction between taurine and an electrophilic glycerol (B35011) precursor. beilstein-journals.orgscienceopen.com These catalysts are known to promote conjugate additions of nitrogen nucleophiles to various acceptors with high enantioselectivity. beilstein-journals.orgscienceopen.com

Research in this area would focus on screening a library of organocatalysts to identify one that effectively promotes the desired transformation while minimizing side reactions. Key parameters for optimization would include the choice of solvent, temperature, and the nature of the protecting groups on the glycerol-derived substrate.

Table 1: Illustrative Examples of Organocatalysts for Aza-Michael Reactions This table presents typical catalyst classes and their general performance in analogous C-N bond-forming reactions, not specific data for this compound synthesis.

| Catalyst Type | Activating Principle | Typical Substrates | Potential Advantages |

|---|---|---|---|

| Proline Derivatives | Enamine Catalysis | α,β-Unsaturated Aldehydes | Readily available, low cost, well-understood mechanism. sigmaaldrich.commdpi.com |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Imines, Aldehydes | High enantioselectivity, broad substrate scope. organic-chemistry.org |

| Thiourea Catalysts | Hydrogen Bond Donation | Nitro-olefins, Enones | Bifunctional activation, high stereocontrol. scienceopen.com |

| Squaramide Catalysts | Hydrogen Bond Donation | Chalcones, Enones | High efficiency and enantioselectivity in conjugate additions. beilstein-journals.org |

Metal-Mediated Synthetic Transformations

Transition metal-mediated and -catalyzed reactions represent a cornerstone of modern organic synthesis, offering efficient pathways for the formation of complex molecules. nptel.ac.innih.govchemistryviews.org For the synthesis of this compound, several metal-mediated strategies could be envisioned.

One of the most prominent approaches is reductive amination. This would involve the reaction of taurine with a protected glyceraldehyde in the presence of a reducing agent. While this can be done under various conditions, metal catalysts, such as those based on palladium, rhodium, or iridium, can facilitate the reaction under milder conditions and with greater control. Another powerful method is the palladium-catalyzed Buchwald-Hartwig amination, which forms C-N bonds between amines and aryl or alkyl halides/triflates. A synthetic route could thus involve reacting taurine with a glycerol derivative bearing a suitable leaving group, such as 2,3-dihydroxypropyl triflate, in the presence of a palladium catalyst and a phosphine (B1218219) ligand.

The choice of metal, ligand, and reaction conditions is critical for achieving high yields and selectivity. Research would involve screening various catalytic systems to find the optimal combination for coupling taurine with the glycerol synthon. mdpi.com

Table 2: Potential Metal-Mediated Reactions for this compound Synthesis This table outlines potential strategies and is not based on published syntheses of this compound.

| Reaction Type | Metal Catalyst (Example) | Glycerol-Derived Substrate | Key Considerations |

|---|---|---|---|

| Reductive Amination | Pd/C, Rh complexes | Protected Glyceraldehyde | Choice of reducing agent (e.g., H₂, silanes), chemoselectivity. |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | 3-Bromo-1,2-propanediol (protected) | Ligand choice (e.g., BINAP, XPhos), base, solvent. |

| Ring-Opening of Epoxides | Ti(OiPr)₄, ZrCl₄ | Glycidol (protected) | Regioselectivity of amine attack, Lewis acid strength. mdpi.com |

| Hydroaminomethylation | Rh/phosphine complexes | Allyl alcohol | Atom economy, control over regioselectivity. |

Stereoselective Synthesis of this compound and its Chirality

This compound possesses a chiral center at the C2 position of the glycerol moiety. Therefore, controlling the stereochemistry during its synthesis is of paramount importance for producing enantiomerically pure material, which is crucial for detailed biological and pharmacological studies. anu.edu.au

Enantioselective Reaction Design

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. chemrxiv.org This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials.

Catalytic Enantioselective Synthesis : This is often the most efficient approach. As discussed in the organocatalysis section, chiral catalysts like proline derivatives or phosphoric acids can induce high levels of enantioselectivity. organic-chemistry.org Similarly, metal complexes featuring chiral ligands (e.g., BINAP, PHOX) can be used in reactions like asymmetric hydrogenation or allylic alkylation to set the stereocenter. rsc.org For instance, the asymmetric reduction of a ketone precursor or the enantioselective opening of a prochiral epoxide could establish the desired stereochemistry at the glycerol backbone before or during the coupling with taurine.

Chiral Pool Synthesis : An alternative strategy is to start from a readily available, enantiomerically pure building block. For this compound, one could use (R)- or (S)-solketal, (R)- or (S)-glycidol, or other protected glycerol derivatives that are commercially available in high enantiopurity. Coupling these chiral synthons with taurine would directly lead to the corresponding enantiomer of this compound, transferring the chirality from the starting material to the final product.

Diastereoselective Control

When a molecule contains multiple stereocenters, controlling the relative configuration between them is known as diastereoselective control. While this compound itself has only one stereocenter, derivatization studies or more complex synthetic routes might involve intermediates with multiple chiral centers where diastereoselectivity becomes critical. uni-hamburg.de

For example, if a synthetic route involved the addition of a nucleophile to a chiral aldehyde intermediate, the facial selectivity of the attack would determine the diastereomeric ratio of the product. osi.lv This can be controlled by the inherent stereochemistry of the substrate (substrate control) or by using a chiral reagent or catalyst (reagent control). For instance, the addition of an organometallic reagent to a chiral N-tert-butanesulfinyl imine, a well-established method for synthesizing chiral amines, proceeds with high diastereoselectivity directed by the chiral sulfinyl group. mdpi.com Such principles would be essential for synthesizing stereochemically complex derivatives of this compound.

Process Optimization and Scalability in this compound Production for Research Applications

Transitioning a synthetic route from a small-scale laboratory procedure to a larger scale suitable for producing research quantities requires careful process optimization and scalability assessment. asischem.comscitechnol.com The goal is to develop a process that is not only efficient and high-yielding but also safe, cost-effective, and reproducible. gd3services.comresearchgate.net

Key aspects of process optimization include:

Reaction Conditions : Fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation. rsc.org

Reagent and Solvent Selection : Replacing expensive, hazardous, or difficult-to-remove reagents and solvents with cheaper, safer, and more environmentally friendly alternatives.

Work-up and Purification : Developing a purification strategy (e.g., crystallization, extraction) that is efficient and avoids technically demanding techniques like column chromatography, which is often not feasible on a large scale. gd3services.com

For a hypothetical synthesis of this compound, scalability would involve assessing the heat transfer in exothermic steps, managing the safe handling of any hazardous reagents, and ensuring the catalytic system remains active and selective at higher concentrations. A robust and scalable process is essential to provide the quantities of this compound needed for comprehensive research applications.

Table 3: Key Parameters for Process Optimization and Scale-Up This table provides a general framework for the optimization of a chemical synthesis.

| Parameter | Objective for Optimization | Example Consideration for this compound Synthesis |

|---|---|---|

| Catalyst Loading | Minimize cost while maintaining high conversion and selectivity. | Reducing the mol% of a palladium catalyst in a Buchwald-Hartwig coupling. |

| Solvent Choice | Improve reaction rate, solubility, and safety; facilitate purification. | Switching from chlorinated solvents to greener alternatives like 2-MeTHF or CPME. |

| Temperature Control | Ensure reaction selectivity and prevent thermal runaway on a larger scale. | Evaluating the exotherm of an epoxide ring-opening reaction. |

| Purification Method | Replace chromatography with scalable methods like crystallization. | Developing a crystallization procedure for the final this compound product from a mixed solvent system. |

| Atom Economy | Maximize the incorporation of starting material atoms into the final product. | Choosing a catalytic addition reaction over a route that uses stoichiometric reagents with poor atom economy. |

Iii. Advanced Analytical Techniques for N Glyceryltaurine Characterization and Detection

Spectrometric Characterization Methods

Spectrometry is a cornerstone for the molecular identification of N-Glyceryltaurine, offering insights into its elemental composition and structural arrangement.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound. researchgate.net Unlike low-resolution mass spectrometry that provides a nominal mass, HRMS can measure mass to several decimal places. researchgate.net This high level of accuracy allows for the confident determination of the elemental formula of a compound. For this compound (C₅H₁₃NO₅S), the calculated exact mass is 199.0514. pageplace.de HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can experimentally verify this mass with high precision, which is invaluable for distinguishing this compound from other compounds with the same nominal mass. researchgate.net This technique is particularly useful in complex biological matrices where numerous metabolites are present. nih.govprotocols.io

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for elucidating the detailed molecular structure of this compound. wikipedia.orglibretexts.org By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. nih.govnih.govresearchgate.net

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The signals in a ¹H-NMR spectrum of this compound would correspond to the protons on the glyceryl and taurine (B1682933) moieties, and their splitting patterns would reveal their connectivity.

¹³C-NMR (Carbon-13 NMR): While less sensitive than ¹H-NMR, ¹³C-NMR provides a spectrum of the carbon backbone of the molecule. oregonstate.edumagritek.com Each unique carbon atom in this compound would give a distinct signal, providing direct evidence of the carbon framework. oregonstate.eduhmdb.ca The chemical shifts in the ¹³C-NMR spectrum are indicative of the type of carbon (e.g., CH₂, CH, C-O, C-S). oregonstate.edumagritek.com

The Human Metabolome Database (HMDB) provides reference spectra for many metabolites, which can be used for comparison and identification. hmdb.cahmdb.ca

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Compound Moiety | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| ¹H | -CH₂- (Glycerol) | 3.5 - 4.2 | Multiplet | |

| ¹H | -CH- (Glycerol) | 3.8 - 4.5 | Multiplet | |

| ¹H | -CH₂-N- | 3.0 - 3.6 | Triplet | |

| ¹H | -CH₂-S- | 3.2 - 3.8 | Triplet | |

| ¹³C | -CH₂- (Glycerol) | 60 - 70 | ||

| ¹³C | -CH- (Glycerol) | 70 - 80 | ||

| ¹³C | -CH₂-N- | 45 - 55 | ||

| ¹³C | -CH₂-S- | 50 - 60 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is a generalized representation based on typical values for similar functional groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. longdom.orgmsu.edu The resulting spectrum displays absorption bands corresponding to specific functional groups. longdom.org For this compound, characteristic IR absorption bands would be expected for O-H (hydroxyl groups), N-H (secondary amine), C-H, S=O (sulfonate), and C-N bonds. msu.edu This technique serves as a valuable tool for confirming the presence of these key functional groups and providing a molecular "fingerprint". longdom.orgmpg.de

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. This compound itself does not possess strong chromophores that absorb significantly in the UV-Vis range. However, this technique can be useful after derivatization of the molecule with a UV-active tag, a common practice in chromatographic methods for quantification.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of this compound. wikipedia.orgopenaccessjournals.com These methods utilize a liquid mobile phase to carry the sample through a column packed with a stationary phase. wikipedia.org The separation is based on the differential partitioning of the analyte between the two phases. wikipedia.org

Due to its polar nature, this compound is well-suited for analysis by hydrophilic interaction liquid chromatography (HILIC), a variant of HPLC. nih.gov For quantification, HPLC and UHPLC are often coupled with various detectors, such as mass spectrometers (LC-MS) or fluorescence detectors after derivatization with a fluorescent tag. nih.govnih.gov The high resolution and sensitivity of UHPLC allow for rapid and efficient analysis of this compound in biological samples like plasma. nih.gov Several studies have demonstrated the utility of HPLC for analyzing taurine derivatives in various biological matrices. acs.orgnih.govresearchgate.net

Table 2: Comparison of HPLC and UHPLC for this compound Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Pressure | Lower (up to 600 bar) | Higher (up to 1500 bar) |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

| Sensitivity | Good | Higher |

Gas Chromatography (GC) is another separation technique that can be employed for the analysis of this compound, although it typically requires derivatization. shimadzu.euskpharmteco.com In GC, the sample is vaporized and transported through a column by an inert gas (the mobile phase). shimadzu.eushimadzu.com Separation occurs based on the compound's volatility and interaction with the stationary phase.

For a non-volatile compound like this compound, derivatization is necessary to increase its volatility and thermal stability. This process involves chemically modifying the molecule, for instance, by silylation of the hydroxyl and amine groups. Once derivatized, the compound can be analyzed by GC coupled with detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). scielo.org.co GC-MS provides both chromatographic separation and mass spectral data, allowing for confident identification and quantification. While effective, the need for derivatization can add complexity to the analytical workflow. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted and Untargeted Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique in analytical chemistry, merging the potent separation capabilities of liquid chromatography with the precise mass analysis afforded by mass spectrometry. wikipedia.org This synergistic combination is particularly well-suited for the analysis of a wide array of molecules, including this compound, from simple to highly complex samples. wikipedia.org LC-MS can be broadly categorized into two primary approaches: targeted and untargeted analysis.

Targeted Analysis is a quantitative approach focused on the measurement of a predefined set of known analytes. In this mode, the LC-MS system is optimized to detect and quantify specific compounds, such as this compound, with high sensitivity and selectivity. americanpharmaceuticalreview.comchromatographyonline.com This is often achieved using tandem mass spectrometry (MS/MS) techniques, such as Multiple Reaction Monitoring (MRM), on triple quadrupole or ion trap mass spectrometers. lcms.cz The targeted approach provides accurate quantification, making it invaluable for hypothesis-driven research where the concentration of this compound needs to be precisely determined. lcms.czresearchgate.net

Untargeted Analysis , in contrast, aims to capture a comprehensive profile of all detectable metabolites within a sample, including those that are unknown or unexpected. americanpharmaceuticalreview.comchromatographyonline.com This hypothesis-generating approach utilizes high-resolution mass spectrometers, like Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, to acquire data with high mass accuracy. chromatographyonline.commdpi.com The resulting complex datasets are then processed to identify and relatively quantify a wide range of compounds, which could include this compound and its related metabolites. While generally providing semi-quantitative data, untargeted analysis is instrumental in discovery-based research for identifying novel biomarkers or metabolic pathways. chromatographyonline.comlcms.cz

A hybrid approach, known as semi-targeted analysis , combines the strengths of both targeted and untargeted methods. It allows for the accurate quantification of a specific list of compounds, including this compound, while simultaneously collecting comprehensive data on other metabolites in the sample for retrospective analysis. americanpharmaceuticalreview.com This integrated workflow is particularly efficient for maximizing the information obtained from a single analytical run, especially when sample volume is limited. americanpharmaceuticalreview.com

The choice between targeted and untargeted LC-MS analysis for this compound depends on the specific research question. For quantitative studies focused solely on this compound levels, a targeted approach is optimal. Conversely, for exploratory studies aiming to understand the broader metabolic context in which this compound exists, an untargeted or semi-targeted approach would be more appropriate.

Table 1: Comparison of Targeted and Untargeted LC-MS Analysis

| Feature | Targeted Analysis | Untargeted Analysis |

| Goal | Quantify a predefined set of known analytes. americanpharmaceuticalreview.comchromatographyonline.com | Profile all detectable analytes in a sample. americanpharmaceuticalreview.comchromatographyonline.com |

| Approach | Hypothesis-driven. lcms.cz | Hypothesis-generating. chromatographyonline.com |

| Instrumentation | Triple Quadrupole (QqQ), Ion Trap. lcms.cz | Quadrupole Time-of-Flight (QTOF), Orbitrap. chromatographyonline.commdpi.com |

| Data Output | Absolute quantification. lcms.cz | Relative quantification (semi-quantitative). lcms.cz |

| Selectivity | High. | Broad. |

| Sensitivity | High for target compounds. | Varies across compounds. |

Advanced Detection Strategies

Beyond mass spectrometry, other detection methods can be coupled with liquid chromatography for the analysis of this compound, each offering distinct advantages in terms of sensitivity, selectivity, and applicability.

Fluorescence detection (FLD) is a highly sensitive and selective technique used in liquid chromatography. shimadzu.com For compounds that are not naturally fluorescent, like this compound, a pre-column or post-column derivatization step is necessary to introduce a fluorescent tag to the molecule. chromatographyonline.comresearchgate.net This chemical modification significantly enhances the detectability of the analyte. researchgate.net

The process involves reacting the analyte with a derivatizing agent that imparts fluorescent properties. A common reagent used for primary and secondary amines is o-phthaldialdehyde (OPA), often in the presence of a thiol like N-isobutyryl-L-cysteine (IBLC). chromatographyonline.comlcms.cz This reaction forms highly fluorescent isoindole derivatives that can be readily detected. chromatographyonline.com The high sensitivity of FLD allows for the detection of analytes at very low concentrations, often much lower than what can be achieved with UV detection. shimadzu.com Furthermore, the selectivity of FLD is enhanced because only compounds that fluoresce at the specific excitation and emission wavelengths are detected, reducing interference from the sample matrix. chromatographyonline.com

Electrochemical detection (ECD) offers a sensitive and selective means of analyzing electroactive compounds. nih.gov This technique measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov The applicability of ECD to this compound would depend on its electrochemical properties. If this compound or a suitable derivative can be electrochemically oxidized or reduced, ECD can provide high sensitivity and selectivity. nih.gov

The performance of an electrochemical detector is influenced by the choice of electrode material and the applied potential. mdpi.comiapchem.org Different materials, such as glassy carbon or modified electrodes, can be used to enhance the signal and selectivity for the target analyte. iapchem.org ECD is particularly advantageous for its low detection limits and rapid response times, making it suitable for real-time monitoring in certain applications. nih.gov

Refractive Index Detection (RID) is considered a universal detector in liquid chromatography because it can, in principle, detect any analyte that has a refractive index different from that of the mobile phase. shimadzu.com The detector measures the difference in the refractive index between the pure mobile phase in a reference cell and the column eluent containing the analyte in a sample cell. shimadzu.com This difference is directly proportional to the analyte's concentration. labcompare.com

While RID is universal, it is generally less sensitive and less selective compared to other detection methods like FLD or MS. shimadzu.com It is also sensitive to changes in temperature and pressure, and it is not compatible with gradient elution methods, which involve changing the composition of the mobile phase during the analysis. shimadzu.com Despite these limitations, RID can be a useful technique for detecting this compound, especially when the compound is present at higher concentrations and when a universal detection method is required. chromatographytoday.comnews-medical.net

Table 2: Overview of Advanced Detection Strategies

| Detection Method | Principle | Advantages | Limitations |

| Fluorescence Detection (FLD) | Measures the light emitted by a fluorescent analyte after excitation at a specific wavelength. shimadzu.com | High sensitivity and selectivity. shimadzu.com | Requires the analyte to be fluorescent or derivatized. chromatographyonline.com |

| Electrochemical Detection (ECD) | Measures the current from the oxidation or reduction of the analyte at an electrode. nih.gov | High sensitivity, selectivity for electroactive compounds, fast response. nih.gov | Analyte must be electroactive or derivatizable to be electroactive. |

| Refractive Index Detection (RID) | Measures the difference in refractive index between the sample and a reference. shimadzu.com | Universal detector, responds to nearly all compounds. shimadzu.com | Low sensitivity and selectivity, not compatible with gradient elution. shimadzu.com |

Electrochemical Detection

Sample Preparation Techniques for this compound Analysis in Complex Matrices

The analysis of this compound in complex samples, such as biological fluids or environmental extracts, often requires a sample preparation step to remove interfering substances and concentrate the analyte of interest. This is crucial for ensuring the accuracy, sensitivity, and robustness of the subsequent analytical measurement.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the selective isolation and concentration of analytes from a liquid sample. organomation.com The method utilizes a solid adsorbent material, or sorbent, packed into a cartridge or disk, to retain the analyte of interest while the rest of the sample matrix passes through. organomation.comlcms.cz The retained analyte is then eluted with a small volume of a suitable solvent. epa.gov

The selection of the appropriate SPE sorbent is critical and is based on the physicochemical properties of both the analyte and the sample matrix. organomation.com For a polar compound like this compound, a variety of sorbent types could be considered, including:

Normal-Phase SPE: Utilizes a polar sorbent (e.g., silica, alumina) to retain polar analytes from a non-polar sample matrix. organomation.com

Reversed-Phase SPE: Employs a non-polar sorbent (e.g., C18-bonded silica) to retain non-polar or moderately polar analytes from a polar sample matrix. organomation.com

Ion-Exchange SPE: Separates analytes based on their charge. A cation-exchange sorbent would retain positively charged analytes, while an anion-exchange sorbent would retain negatively charged analytes. Given the taurine moiety, an anion-exchange mechanism could be effective for this compound. organomation.com

Mixed-Mode SPE: Combines multiple retention mechanisms (e.g., reversed-phase and ion-exchange) on a single sorbent to provide enhanced selectivity for complex sample matrices. organomation.com

The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. lcms.cz This process not only purifies the sample but can also concentrate the analyte, leading to improved detection limits in the final analysis. For instance, N-linked glycopeptides, which share structural similarities with this compound in terms of their carbohydrate and amino acid-like components, are often enriched from complex biological samples using SPE prior to mass spectrometric analysis. nih.gov This highlights the utility of SPE for isolating specific classes of compounds from intricate biological backgrounds.

Table 3: Common SPE Sorbent Types and Their Retention Mechanisms

| SPE Sorbent Type | Retention Mechanism | Potential Application for this compound |

| Normal-Phase | Adsorption, hydrogen bonding, dipole-dipole interactions. organomation.com | Retention of the polar glyceryl and taurine groups. |

| Reversed-Phase | Hydrophobic interactions. organomation.com | May have limited retention due to high polarity. |

| Ion-Exchange | Electrostatic interactions. organomation.com | Strong retention via the negatively charged sulfonate group of the taurine moiety. |

| Mixed-Mode | Combination of hydrophobic and electrostatic interactions. organomation.com | High selectivity by utilizing both the polar and ionic characteristics of the molecule. |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation method based on the differential partitioning of a solute between two immiscible liquid phases. nih.govdiva-portal.org Typically, an aqueous phase containing the sample is mixed with an immiscible organic solvent. The efficiency of the extraction is governed by the analyte's partition coefficient (logP), which is influenced by factors such as the solvent's polarity, the pH of the aqueous phase, and the presence of salting-out agents.

For highly hydrophilic and zwitterionic compounds like this compound, standard LLE procedures can be challenging. Such molecules tend to have a low affinity for common, non-polar organic solvents, preferring to remain in the aqueous phase. diva-portal.org Research on the analysis of hydrophilic metabolites in serum has shown that LLE can provide clean extracts by removing the bulk of apolar components like lipids, but it may not significantly reduce matrix effects or improve recovery for very polar analytes without extensive optimization. nih.gov In some cases, LLE is employed specifically to remove the non-polar fraction of a sample, thereby cleaning the extract which still contains the hydrophilic analytes of interest in the aqueous layer. nih.govdiva-portal.org

To enhance the extraction of polar compounds like taurine derivatives into an organic phase, strategies such as pH modification to suppress ionization or pre-column derivatization are often necessary. uq.edu.au Derivatization converts the polar analyte into a less polar, more hydrophobic derivative, which can then be more readily extracted. uq.edu.aulatu.org.uy For instance, derivatization with dinitrofluorobenzene (DNFB) has been used for taurine, followed by a multi-step chloroform (B151607) extraction to remove excess reagent and by-products before analysis. latu.org.uy

A study comparing sample preparation methods for hydrophilic metabolites in serum highlighted the challenges of LLE. nih.gov While it is considered an efficient method for sample preparation, it did not demonstrate a significant advantage in minimizing matrix effects for the polar compounds studied when compared to a simple protein precipitation (PPT) method. nih.gov This underscores the need for careful method development when considering LLE for a molecule with the chemical properties of this compound.

Table 1: General Parameters for Liquid-Liquid Extraction of Polar Analytes

| Parameter | Description | Example Application for Related Compounds |

|---|---|---|

| Extraction Solvent | An organic solvent immiscible with the aqueous sample phase. Choice depends on the analyte's polarity after any modifications like derivatization or pH adjustment. | Chloroform has been used for the extraction of dinitrophenyl (DNP) derivatives of taurine. latu.org.uy |

| Aqueous Phase pH | Adjusted to suppress the ionization of the analyte's functional groups (e.g., amine and sulfonic acid groups), thereby increasing its hydrophobicity. | Derivatization of taurine is often conducted under alkaline conditions (e.g., pH 9.0-9.5) to facilitate the reaction with labeling agents. researchgate.netresearchgate.net |

| Extraction Steps | Multiple extraction steps are often required to improve recovery and effectively remove interfering substances. | A two-step chloroform extraction was found to be necessary for the sufficient removal of reaction by-products after taurine derivatization. latu.org.uy |

| Sample Pre-treatment | Initial steps to prepare the sample, such as deproteinization or derivatization, are often required before LLE can be effectively applied. uq.edu.au | Protein precipitation is a common first step for biological samples like serum. nih.gov |

Microextraction Techniques (e.g., Single-Drop Microextraction, SPME, DLLME)

In recent years, a trend towards the miniaturization of sample preparation has led to the development of various microextraction techniques. These methods offer significant advantages, including reduced consumption of organic solvents, lower costs, shorter extraction times, and higher enrichment factors. dntb.gov.ua

Dispersive Liquid-Liquid Microextraction (DLLME) is a notable technique that has been applied to the analysis of various compounds, including those in complex matrices like energy drinks. researchgate.net In DLLME, a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like ethanol (B145695) or acetonitrile) is rapidly injected into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area between the extraction solvent and the sample, which facilitates rapid analyte partitioning. The phases are then separated by centrifugation.

While no specific DLLME method for this compound has been published, research on other analytes demonstrates the key parameters that would need optimization. A study on cholesterol analysis provides a clear example of how these parameters are optimized during method development. mdpi.com

Table 2: Example of Optimized Parameters for Dispersive Liquid-Liquid Microextraction (DLLME) This table is based on a method developed for cholesterol, illustrating the parameters that would need to be optimized for a new analyte like this compound.

| Parameter | Solvent/Condition Tested | Optimal Choice |

|---|---|---|

| Extraction Solvent | Carbon Tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), Carbon Disulfide (CS₂) | Carbon Tetrachloride (CCl₄) |

| Disperser Solvent | Ethanol, Acetone, Acetonitrile | Ethanol |

| Volume of Extraction Solvent | 100 - 500 µL | 300 µL |

| Volume of Disperser Solvent | 0.5 - 2.5 mL | 1.5 mL |

| Extraction Time | 1 - 10 minutes | 2 minutes |

Source: Adapted from research findings on DLLME method development. mdpi.com

Solid-Phase Microextraction (SPME) is another powerful microextraction technique that uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and analytes adsorb onto the coating. They are later desorbed, typically into the injection port of a chromatograph. For a non-volatile, highly polar compound like this compound, direct SPME would be ineffective. Its application would almost certainly require a derivatization step to convert the analyte into a more volatile or a more readily adsorbed species.

Single-Drop Microextraction (SDME) is a form of LLE where a single microdrop of an immiscible organic solvent is suspended from the tip of a microsyringe needle and exposed to the sample. The analyte partitions into the microdrop, which is then retracted and injected for analysis. Similar to SPME, the direct application of SDME to this compound would be limited by the analyte's high polarity and low partition coefficient in typical organic solvents.

The automation of these techniques, particularly DLLME, is an area of active research, with flow-based, batch, and in-syringe systems being developed to improve reproducibility and throughput. cuni.czcuni.cz For a molecule like this compound, the development of a microextraction method would require significant investigation into derivatization reactions or the use of novel extraction phases designed for polar analytes.

Iv. Mechanistic Investigations of N Glyceryltaurine in Biological Systems

Molecular Mechanisms of Action in Cellular Models

A thorough review of scientific databases reveals a lack of specific studies investigating the molecular mechanisms of N-Glyceryltaurine.

Identification of Cellular Targets and Binding Interactions

Currently, there are no published studies that have identified specific cellular targets or characterized the binding interactions of this compound. Research on related taurine (B1682933) derivatives suggests potential interactions with various receptors and transporters, but direct evidence for this compound is absent. oatext.comnih.gov

Enzyme Modulation and Kinetic Analysis

There is no available data on the modulation of any specific enzymes by this compound, nor have any kinetic analyses of such interactions been reported. The study of enzyme kinetics is crucial for understanding how a compound might influence metabolic pathways, but this has not been explored for this compound. wikipedia.orgpressbooks.pubmhmedical.comarxiv.orgnih.gov

Protein-Ligand Interaction Dynamics

Detailed studies on the dynamics of protein-ligand interactions involving this compound are not present in the current body of scientific literature. Such studies, often employing techniques like molecular dynamics simulations, are essential for understanding the stability and nature of the binding between a compound and its protein target, but have not been applied to this compound. nih.govmdpi.comcsic.es

Cellular Pathway Modulations by this compound

Specific investigations into how this compound modulates cellular pathways are also lacking.

Influence on Osmoregulatory Mechanisms

While taurine itself is a well-known osmolyte, playing a critical role in cellular volume regulation, the specific contribution or influence of this compound on these mechanisms has not been investigated. nih.govnumberanalytics.comuniv-rennes1.frsaskoer.ca Studies on osmoregulation in marine invertebrates, where this compound has been found, have not yet elucidated the specific role of this compound. uanl.mx

Regulation of Intracellular Ion Homeostasis

The regulation of intracellular ion homeostasis is a fundamental cellular process. researchgate.netmdpi.comnih.gov However, there are no scientific reports detailing any direct or indirect effects of this compound on the concentration or transport of ions such as calcium, sodium, or potassium within cells.

Modulation of Cellular Signaling Cascades (e.g., MAPK pathways)

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial communication pathways within cells that convert external stimuli into a wide array of cellular responses. biocrick.combiocrick.com These cascades are organized in tiers, typically involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK), which sequentially phosphorylate and activate one another. nih.govresearchgate.net In mammals, there are several distinct MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 kinase pathways. biocrick.comnih.gov These pathways are central regulators of fundamental cellular processes such as proliferation, differentiation, stress responses, apoptosis, and survival. nih.govresearchgate.netnih.gov

The activation of these cascades often begins at the cell surface with receptors that, upon stimulation by signals like growth factors or stress, trigger a phosphorylation chain. biocrick.combiocrick.com This signal is transduced to the nucleus, where it can modulate transcription factors and alter gene expression to produce a specific biological response. biocrick.com Given their central role, the dysregulation of MAPK pathways is implicated in numerous pathologies, including cancer and neurodegenerative diseases. biocrick.comnih.gov

Currently, specific research detailing the direct modulation of MAPK signaling cascades by this compound is not available in the existing scientific literature. However, the parent compound, taurine, and its derivatives are known to possess a variety of cellular actions, suggesting that investigating the effects of this compound on these critical signaling pathways could be a valuable area for future research. drugbank.comuanl.mx

Table 1: Major Mammalian MAPK Signaling Pathways and Their Primary Functions

| Pathway | Key Activating Stimuli | Primary Cellular Functions Regulated |

|---|---|---|

| ERK1/2 Pathway | Growth factors, Mitogens | Proliferation, Differentiation, Survival, Cell division biocrick.comnih.gov |

| JNK Pathway | Stress signals (e.g., UV radiation, inflammatory cytokines) | Stress response, Apoptosis, Inflammation biocrick.comnih.gov |

| p38 Pathway | Stress signals, Inflammatory cytokines | Stress response, Inflammation, Apoptosis, Cell cycle control biocrick.com |

| ERK5 Pathway | Mitogens, Stress signals | Survival, Proliferation, Stress responses nih.gov |

Role in Antioxidative Defense Pathways

Antioxidative defense systems are essential for cellular homeostasis, protecting cells from damage caused by reactive oxygen species (ROS). researchgate.net These defense mechanisms can be broadly categorized into enzymatic and non-enzymatic systems. uanl.mx Enzymatic defenses include key enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and the glutathione (B108866) peroxidase (GPX) system, which neutralize harmful ROS. uanl.mx Non-enzymatic antioxidants include molecules like glutathione (GSH), ascorbic acid (Vitamin C), and tocopherol (Vitamin E), which directly scavenge free radicals. uanl.mx An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, a condition implicated in numerous diseases. researchgate.net

Direct studies on the specific role of this compound in these antioxidative defense pathways are currently lacking. However, its parent compound, taurine, is recognized for its antioxidant properties. Taurine can directly neutralize free radicals and also modulate the expression and activity of key antioxidant enzymes, thereby contributing to cellular protection against oxidative damage. This established role of taurine suggests a potential, yet uninvestigated, capacity for this compound to participate in antioxidative defense.

Cytoprotective Effects at the Cellular Level

Cytoprotection refers to the processes by which cells are protected from harmful stimuli and cellular damage. Taurine, the parent compound of this compound, is known to have cytoprotective functions, including osmoregulation and modulation of intracellular calcium levels.

While direct research on the cytoprotective effects of this compound is limited, studies on the related taurine derivative, N-Methyltaurine (NMT), provide evidence of such properties. drugbank.comuanl.mx NMT has been shown to be cytoprotective in skeletal muscle cells, where it can attenuate muscle atrophy induced by glucocorticoids like dexamethasone (B1670325). drugbank.comuanl.mx In in vitro studies using C2C12 myotubes, treatment with NMT was found to prevent the reduction in myotube width caused by dexamethasone. drugbank.comuanl.mx Similarly, in vivo studies in mice demonstrated that oral administration of NMT could lessen the dexamethasone-induced decrease in muscle mass. drugbank.comuanl.mx These findings on NMT illustrate that taurine derivatives can exert significant cytoprotective effects at the cellular level, suggesting a promising area of investigation for this compound.

Table 2: Summary of Cytoprotective Effects of N-Methyltaurine (NMT)

| Experimental Model | Stressor | Observed Protective Effect of NMT | Source |

|---|---|---|---|

| C2C12 Myotubes (in vitro) | Dexamethasone | Prevention of myotube width reduction | drugbank.comuanl.mx |

Interplay with Biochemical Networks and Metabolic Pathways

Influence on Core Energy Metabolic Pathways (e.g., Glycolysis, TCA Cycle)

Core energy metabolic pathways are fundamental to cellular function, providing the necessary energy in the form of adenosine (B11128) triphosphate (ATP). The primary pathways for carbohydrate metabolism are glycolysis and the tricarboxylic acid (TCA) cycle. Glycolysis, occurring in the cytoplasm, is the process of breaking down glucose into pyruvate (B1213749), generating a small amount of ATP and NADH. Under aerobic conditions, pyruvate enters the mitochondria, where it is converted to acetyl-CoA and enters the TCA cycle. The TCA cycle further oxidizes acetyl-CoA, producing significant amounts of the reducing equivalents NADH and FADH₂, which then fuel the production of large quantities of ATP through oxidative phosphorylation. These pathways are tightly regulated and are central hubs that integrate carbohydrate, fat, and protein metabolism.

The specific influence of this compound on glycolysis and the TCA cycle has not been characterized in published research. The metabolic roles of related hormones and compounds, such as glucocorticoids and N-Myc, which are known to modulate these energy pathways, have been studied, but similar data for this compound is not available. Understanding how this compound might interact with these central energy-producing pathways remains an open area for scientific inquiry.

Impact on Amino Acid Metabolism (e.g., Arginine Biosynthesis)

Amino acid metabolism encompasses a complex network of biochemical reactions involved in the synthesis and breakdown of amino acids. These pathways are critical for protein synthesis, nitrogen balance, and the production of numerous bioactive molecules. Arginine biosynthesis is a key pathway that produces the amino acid arginine from glutamate (B1630785) in a series of enzymatic steps. In many prokaryotes, this occurs via a linear or cyclic pathway involving intermediates like N-acetylglutamate and ornithine. In mammals, arginine is synthesized as part of the urea (B33335) cycle. Glutamate is a central node in these pathways, linking them to the TCA cycle through its conversion to α-ketoglutarate.

There is currently no specific research available that details the impact of this compound on amino acid metabolism in general, or on arginine biosynthesis in particular. The regulation of these pathways is complex and can be influenced by the availability of substrates and the expression of key enzymes. Future studies are needed to determine if this compound plays any regulatory or metabolic role in these processes.

Interrelation with Lipid Metabolic Pathways (e.g., Glycerophospholipid, Arachidonic Acid Pathways)

Lipid metabolism involves the synthesis and degradation of lipids, which are essential components of cell membranes, energy storage molecules, and signaling molecules. Glycerophospholipids are the primary structural components of cellular membranes. Their metabolism, which includes both synthesis and remodeling, is complex and occurs across several cellular compartments, playing a role in membrane integrity and cell signaling.

The arachidonic acid (AA) pathway is a critical signaling cascade that generates a class of potent inflammatory mediators called eicosanoids. When cells are stimulated, arachidonic acid is released from membrane glycerophospholipids by the enzyme phospholipase A2. Free AA is then metabolized by three main enzymatic pathways: cyclooxygenases (COX), which produce prostanoids (prostaglandins and thromboxanes); lipoxygenases (LOX), which produce leukotrienes and lipoxins; and cytochrome P450 (CYP) enzymes. These metabolites are key players in inflammation, immunity, and cardiovascular biology.

The direct interrelation between this compound and the glycerophospholipid and arachidonic acid metabolic pathways has not been investigated. Given that taurine is involved in the conjugation of bile acids, which are critical for lipid digestion, and that arachidonic acid originates from membrane lipids, exploring a potential role for this compound in these interconnected pathways could reveal novel biological functions.

Table 3: Enzymes and Products of the Arachidonic Acid Pathway

| Enzyme Family | Key Enzymes | Major Products | Primary Biological Role |

|---|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins, Thromboxanes | Inflammation, Pain, Fever, Platelet aggregation |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes, Lipoxins | Inflammation, Immune response, Bronchoconstriction |

| Cytochrome P450 (CYP) | CYP Epoxygenases, CYP Hydroxylases | EETs, 20-HETE | Vasodilation, Angiogenesis, Inflammation |

Investigation of Taurine Transporter Interactions and Uptake Mechanisms

The cellular uptake and distribution of taurine and its derivatives are primarily mediated by the sodium- and chloride-dependent taurine transporter, designated as TauT (or SLC6A6). acs.orgnih.gov This transporter is a member of the solute carrier 6 (SLC6) family and is crucial for maintaining high intracellular taurine concentrations in various tissues, including skeletal muscle, heart, brain, and placenta. nih.govbiorxiv.org The expression of TauT is high in skeletal muscle and the placenta, with moderate levels in the heart, brain, and pancreas. biorxiv.org

While direct experimental studies on the interaction of this compound with the taurine transporter are not extensively documented in current literature, insights can be drawn from investigations into structurally similar taurine derivatives, such as N-Methyltaurine (NMT). Research has shown that NMT likely has an affinity for the taurine transporter, which may facilitate its absorption from the intestine and subsequent uptake into various tissues. acs.orgnih.gov For instance, studies in mice have demonstrated that orally administered NMT is distributed to the liver, kidneys, muscles, heart, and brain, with tissue concentrations reaching levels 10 to 100 times higher than in serum, a characteristic feature of compounds actively transported by TauT. acs.orgnih.govresearchgate.net

Inhibition studies further support the role of TauT in the transport of taurine derivatives. It has been reported that NMT can inhibit the uptake of taurine in brain slices, suggesting competition for the same transport system. acs.orgnih.gov Similarly, β-alanine, a known substrate for TauT, competitively inhibits taurine uptake, and this interaction has been used to confirm the transporter's involvement in the cellular effects of taurine. nih.gov Given these precedents, it is hypothesized that this compound, as a taurine analogue, is also recognized and transported by the SLC6A6 transporter. Future mechanistic studies would need to employ competitive binding assays and uptake experiments using radiolabeled this compound in cells expressing TauT to confirm this interaction and determine the kinetic parameters (Kₘ and Vₘₐₓ) of its transport.

Biotransformation and Metabolic Fate of this compound

The biotransformation and metabolic fate of this compound have not been specifically detailed in published research. However, based on the general principles of xenobiotic metabolism, a putative metabolic pathway can be proposed. The metabolism of foreign compounds in the body typically occurs in two phases: Phase I and Phase II. mdpi.com

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH₂, -SH) and are primarily catalyzed by cytochrome P450 (CYP450) enzymes. nih.gov For a molecule like this compound, which contains an amine group and a glycerol (B35011) moiety, potential Phase I reactions could include hydroxylation on the carbon backbone or N-dealkylation.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which increases water solubility and facilitates excretion. pjoes.com Common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation. The taurine and glycerol components of this compound suggest it might be susceptible to conjugation reactions.

The ultimate metabolic fate of this compound would depend on the stability of its structure within biological systems. The nitrogen from the taurine moiety could potentially enter the body's nitrogen pool. Excess nitrogen is typically converted into urea via the urea cycle in the liver and excreted. nih.gov The carbon skeleton, consisting of the glycerol and ethylsulfonate parts, could be further metabolized. For example, glycerol can enter glycolysis or gluconeogenesis. To elucidate the precise metabolic pathway, tracer studies using isotopically labeled (e.g., ¹³C or ¹⁵N) this compound would be required to track the distribution and transformation of the molecule and its metabolites in vivo. nih.govmiami.edu

Preclinical In Vitro Model Systems for Mechanistic Elucidation

Immortalized cell lines provide a consistent and scalable model for investigating the cellular and molecular mechanisms of a compound. The murine C2C12 myoblast cell line is a well-established and widely used model for studying myogenesis (muscle cell differentiation), muscle-related diseases like atrophy, and the effects of bioactive compounds on skeletal muscle. nih.govmdpi.com C2C12 myoblasts can be differentiated into contractile myotubes that resemble mature muscle fibers, making them an ideal system for mechanistic studies. researchgate.net

Although direct assays with this compound are not yet published, the use of C2C12 cells to study the related compound N-Methyltaurine (NMT) provides a clear framework. For example, NMT has been shown to prevent dexamethasone-induced atrophy in C2C12 myotubes. nih.govresearchgate.net Assays in this system can quantify changes in myotube diameter, the expression of myogenic markers, and the activity of signaling pathways involved in muscle protein synthesis and degradation. nih.govmdpi.com

Table 1: Potential Cell Line-Based Assays for this compound in C2C12 Myotubes

| Assay Type | Parameter Measured | Purpose | Reference Model |

|---|---|---|---|

| Myotube Atrophy Assay | Myotube diameter, protein content | To assess protective effects against catabolic stimuli (e.g., dexamethasone) | NMT studies nih.govresearchgate.net |

| Gene Expression Analysis (qRT-PCR) | mRNA levels of Atrogin-1, MuRF1 | To investigate effects on key ubiquitin ligases involved in muscle breakdown | NMT studies nih.gov |

| Western Blot Analysis | Phosphorylation of Akt, mTOR, STAT3 | To elucidate impact on anabolic and inflammatory signaling pathways | General myogenesis research mdpi.com |

| Myogenesis/Fusion Assay | Fusion index, expression of myogenin | To determine the influence on muscle cell differentiation and fusion | Split GFP-based assays nih.gov |

| Metabolic Assays (e.g., Seahorse) | Oxygen consumption rate (OCR), extracellular acidification rate (ECAR) | To measure effects on mitochondrial respiration and glycolysis | General metabolic studies nih.gov |

Primary cell cultures are derived directly from animal or human tissues and are considered more representative of the in vivo state than immortalized cell lines because they retain many of their native physiological and genetic characteristics. mdpi.comfacellitate.com However, they have a finite lifespan and can be more challenging to maintain. facellitate.comnih.gov

For studying this compound, several primary cell models could be employed to elucidate tissue-specific mechanisms:

Primary Skeletal Myoblasts: Isolated from satellite cells of muscle tissue, these can be used to validate findings from C2C12 cells in a non-transformed, species-specific context (e.g., human primary myoblasts). thermofisher.com

Primary Hepatocytes: As the liver is the primary site of xenobiotic metabolism, these cells are the gold standard for studying the biotransformation and potential hepatoprotective effects of this compound.

Primary Neurons or Astrocytes: To investigate the neuro-active potential of this compound, these cells would be essential for studying its effects on neuronal survival, function, and neuroinflammation in a controlled environment. criver.com

The use of primary cells allows for the study of cellular responses in a model that more closely mimics the complexity of a living organism, providing more physiologically relevant data. facellitate.com

Organotypic slice culture is an advanced ex vivo technique where a thin slice of tissue is cultured in a way that preserves its three-dimensional architecture and cellular heterogeneity. nih.govnih.gov This method bridges the gap between dissociated cell cultures and in vivo animal models. ucl.ac.uk Brain slices, for example, maintain many of the original neuronal connections and interactions between different cell types like neurons, astrocytes, and microglia. nih.govuni-tuebingen.de

This model system would be particularly valuable for investigating the complex effects of this compound in a tissue-like environment. For instance:

Hippocampal Slice Cultures: Could be used to study the effects of this compound on synaptic plasticity, neuroprotection against excitotoxicity, or the propagation of pathological proteins in models of neurodegenerative disease. ucl.ac.ukuni-tuebingen.de

Liver Slice Cultures: Would allow for the investigation of metabolic pathways and compound-induced effects while maintaining the interaction between hepatocytes and other liver cells.

These systems permit longitudinal studies on the same tissue slice, reducing the number of animals required, and allow for detailed analysis of cellular interactions that are lost in monolayer cultures. nih.govnih.gov

Primary Cell Culture Models

Preclinical In Vivo Model Systems for Mechanistic Elucidation (Animal Models)

Preclinical in vivo animal models are indispensable for understanding the systemic effects, pharmacokinetics, and mechanism of action of a compound before it can be considered for human trials. nih.govnih.gov Rodent models, particularly mice, are frequently used due to their genetic tractability, cost-effectiveness, and physiological similarities to humans. nih.gov

The research approach for this compound would likely mirror that used for N-Methyltaurine (NMT). nih.govresearchgate.net A key initial step is to determine pharmacokinetic properties such as oral bioavailability, plasma half-life, and tissue distribution. This is typically achieved by administering the compound intravenously and orally to different groups of mice and measuring its concentration in blood and various organs over time using techniques like HPLC. nih.gov

Once bioavailability is established, mechanistic and efficacy studies can be conducted. For example, to investigate the anti-atrophic effects of this compound, a mouse model of glucocorticoid-induced muscle atrophy could be used. In such a model, mice would be treated with a synthetic glucocorticoid like dexamethasone to induce muscle wasting, with or without concurrent administration of this compound. nih.govresearchgate.net Key endpoints would include measurements of muscle mass, fiber size, and the expression of genes and proteins involved in muscle atrophy. nih.gov

Investigation in Genetically Engineered Animal Models (e.g., mouse cancer models, GEM)

Genetically engineered mouse models (GEMMs) are instrumental in cancer research as they allow for the study of tumors that develop spontaneously in a natural, immune-competent microenvironment. embopress.org These models closely replicate the molecular and histopathological characteristics of human cancers, making them superior for preclinical research compared to models involving cancer cell inoculation. embopress.org

As of the current available scientific literature, there are no specific studies that have investigated the compound this compound within the context of genetically engineered mouse models for any disease, including cancer. Searches for such research have not yielded any results detailing the use of this compound in GEMMs.

Use of Patient-Derived Xenograft (PDX) Models for Mechanistic Insights (if applicable to compound type)

Patient-derived xenograft (PDX) models, which involve implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, have become a significant platform for translational cancer research. nih.govscirp.org A key advantage of PDX models is their ability to retain the primary histological and genetic features of the original tumor, making them predictive of clinical outcomes. nih.gov

Currently, there is no published research detailing the use of this compound in patient-derived xenograft models. Comprehensive searches of scientific databases show no mechanistic studies or therapeutic evaluations of this specific compound in PDX models for cancer or other diseases.

Studies in Induced Disease Models (e.g., glucocorticoid-induced muscle atrophy in mice)

Induced disease models are critical for understanding pathology and testing therapeutic interventions. Glucocorticoid-induced muscle atrophy is a well-established model where substances like dexamethasone are used to induce the breakdown of muscle protein, leading to a loss of muscle mass. nih.gov This process is primarily mediated by the activation of catabolic pathways, including the ubiquitin-proteasome and autophagy-lysosomal systems. mdpi.com

While direct studies on this compound are not available, research on the related compound N-Methyltaurine (NMT) , also a taurine derivative, provides insights into potential mechanisms against glucocorticoid-induced muscle atrophy. researchgate.netnih.gov In a study using a mouse model, the addition of 0.5% NMT to drinking water was shown to attenuate the reduction in muscle mass caused by dexamethasone treatment. researchgate.net

Mechanistically, while glucocorticoids like dexamethasone are known to increase the expression of muscle atrophy genes (atrogenes) such as atrogin-1 and MuRF-1, NMT was found to attenuate muscle atrophy without affecting the gene expression of ubiquitin ligases. nih.govmdpi.com This suggests that NMT may operate through other cellular mechanisms to protect muscle cells. nih.gov The parent compound, taurine, is known to stabilize proteins and regulate cell volume, and it is proposed that NMT might function through a similar mechanism in muscle cells. researchgate.netnih.gov

V. Theoretical and Computational Chemistry of N Glyceryltaurine

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties and reactivity of N-Glyceryltaurine at the atomic level.

The electronic structure of this compound is characterized by its zwitterionic nature, with a negatively charged sulfonate group and a positively charged amino group. The distribution of electron density is crucial for determining its reactivity. Theoretical calculations can predict regions of the molecule that are susceptible to electrophilic or nucleophilic attack. The presence of the glyceryl group introduces additional complexity to its electronic landscape.

Key electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Note: Specific numerical values from quantum chemical calculations are not publicly available and would require dedicated computational studies.

The flexibility of the glyceryl and taurine (B1682933) moieties allows this compound to adopt various conformations. Conformational analysis helps to identify the most stable three-dimensional structures of the molecule by calculating the potential energy as a function of its dihedral angles. The resulting energy landscape reveals the low-energy conformers that are most likely to be present under physiological conditions. These stable conformations are critical for determining how the molecule interacts with biological targets.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around this compound. These maps are invaluable for understanding intermolecular interactions. The MEP highlights the electrophilic and nucleophilic sites of the molecule. The negatively charged sulfonate group is typically shown in red, indicating a region of negative electrostatic potential, while the positively charged amino group is shown in blue, representing a region of positive electrostatic potential. The MEP is instrumental in predicting how this compound will orient itself when approaching other molecules, including water, ions, and biological macromolecules.

Conformational Analysis and Energy Landscapes

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular dynamics simulations offer a dynamic perspective on the behavior of this compound in complex environments over time.

MD simulations can be employed to study the binding of this compound to specific protein receptors. These simulations can elucidate the key amino acid residues involved in the binding process and the stability of the ligand-receptor complex. By analyzing the trajectory of the simulation, researchers can identify the dominant binding poses and calculate the binding free energy, providing a quantitative measure of the binding affinity. This information is crucial for understanding its potential biological roles.

The ability of this compound to cross biological membranes can be investigated using molecular dynamics simulations. By creating a model of a lipid bilayer, researchers can simulate the process of the molecule moving from an aqueous environment into and across the membrane. These simulations can reveal the preferred orientation of this compound as it interacts with the membrane and the energy barriers it must overcome to permeate. The zwitterionic nature of this compound likely plays a significant role in this process, with the charged groups interacting strongly with the polar head groups of the lipids.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The chemical structure of this compound, featuring a secondary amine, two hydroxyl groups, and a sulfonate group, provides multiple sites for potent intermolecular and intramolecular interactions, primarily driven by hydrogen bonding. These noncovalent interactions are crucial in defining the molecule's conformation, its interaction with solvents like water, and its potential binding to biological macromolecules. gatech.edu

Hydrogen bonds are strong dipole-dipole attractions that occur when a hydrogen atom is covalently bonded to a highly electronegative atom—such as oxygen or nitrogen—and is attracted to another nearby electronegative atom. science-revision.co.ukatlanticoer-relatlantique.ca In this compound, the hydrogen atoms of the hydroxyl (-OH) groups and the secondary amine (-NH) group can act as hydrogen bond donors. Conversely, the oxygen atoms of the hydroxyl and sulfonate (-SO₃⁻) groups, as well as the nitrogen atom of the amine group, can serve as hydrogen bond acceptors. uah.es

Intramolecular Hydrogen Bonding: Within a single molecule of this compound, hydrogen bonds can form between the glycerol (B35011) and taurine moieties. For instance, a hydrogen atom from one of the hydroxyl groups could form a hydrogen bond with the nitrogen atom or an oxygen atom of the sulfonate group. These interactions can influence the molecule's three-dimensional shape and conformational flexibility.

Intermolecular Hydrogen Bonding: this compound can form extensive hydrogen bond networks with surrounding molecules. In an aqueous environment, it can interact strongly with water molecules, contributing to its solubility. nih.gov The hydrogen bond donors (-NH and -OH) can interact with the oxygen of water, while the acceptor sites (N, -OH, and -SO₃⁻) can interact with the hydrogens of water. Furthermore, in a more concentrated or solid state, this compound molecules can form hydrogen bonds with each other, influencing physical properties such as melting point and crystal structure. msu.edu The strength of these bonds can be categorized as moderate to strong, with energies typically ranging from 3 to 12 kcal/mol for neutral donors and acceptors. gatech.edu

| Functional Group | Potential as H-Bond Donor | Potential as H-Bond Acceptor |

|---|---|---|

| Hydroxyl (-OH) | Yes (H atom) | Yes (O atom) |

| Secondary Amine (-NH) | Yes (H atom) | Yes (N atom) |

| Sulfonate (-SO₃⁻) | No | Yes (O atoms) |

In Silico Prediction of Biological Activity and Mechanistic Pathways

In silico prediction methods utilize computational models to forecast the biological activities and potential mechanisms of action of chemical compounds based on their structure. nih.govresearchgate.net For this compound, these tools can screen for a wide spectrum of potential pharmacological effects, metabolic activities, and toxicities. bonviewpress.com Programs like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a compound and compare it to a vast database of known biologically active substances to calculate the probability that the compound is active (Pa) or inactive (Pi) for various biological functions. researchgate.netrasayanjournal.co.in This approach allows for the early-stage prioritization of compounds for further biological testing. bonviewpress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.combiointerfaceresearch.com The fundamental principle is that the structural or physicochemical properties of a molecule, known as molecular descriptors, determine its biological effects. mdpi.com

For this compound, a QSAR study would involve several key steps:

Descriptor Calculation : A wide range of molecular descriptors for this compound would be calculated. These fall into several categories.

Model Development : Using a dataset of structurally similar compounds with known biological activities, a statistical model (e.g., multiple linear regression, partial least squares) is created that correlates the calculated descriptors with the observed activity. researchgate.net

Prediction : The developed model can then be used to predict the activity of new or untested compounds like this compound.

QSAR models provide mechanistic insights by identifying which molecular properties are most influential for a specific biological endpoint. For example, a model might reveal that the activity is strongly correlated with the number of hydrogen bond donors and the polar surface area, suggesting that interaction with a polar binding site is critical.

| Descriptor Category | Examples of Descriptors Relevant to this compound | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Number of Rotatable Bonds | Basic information about the molecule's size and flexibility. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the atomic connectivity and branching of the molecule. |